molecular formula C18H15NO4S B6361421 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% CAS No. 881673-37-6

1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95%

Cat. No. B6361421
CAS RN: 881673-37-6
M. Wt: 341.4 g/mol
InChI Key: BPRMKLNVSHQQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a phenyl group (a six-membered aromatic ring), and a methoxy-benzenesulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. For example, it likely has a high molecular weight and may have specific solubility characteristics .

Scientific Research Applications

Reactions at the Benzylic Position

The compound has a benzylic position, which is a carbon atom adjacent to an aromatic ring . This position is reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mucoprotective Potential

A study has shown that a benzimidazole derivative of the compound has mucoprotective potential . This suggests that it could be used in the treatment of conditions that affect the mucous membranes, such as peptic ulcers .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-23-16-7-9-17(10-8-16)24(21,22)19-12-14(13-20)11-18(19)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRMKLNVSHQQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

Synthesis routes and methods

Procedure details

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate (430 mg) was dissolved in tetrahydrofuran (10 mL), and the mixture was cooled to −78° C. A 1.5 mol/l solution (3.36 mL) of diisobutylaluminum hydride in toluene was added dropwise, and the mixture was further stirred at −78° C. for 1 hr. 1 mol/l Hydrochloric acid (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was dissolved in acetonitrile (10 mL), tetra-n-propylammonium perruthenate (39 mg), N-methylmorpholine N-oxide (227 mg) and molecular sieves 4A powder (500 mg) were added, and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure, and the residue was suspended in ethyl acetate and filtered through celite. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1) to give the title compound as a brown oil (yield 249 mg, 65%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
65%

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